6-chloro-1-methyl-2,3-dihydro-1H-indole-2-thione

Medicinal Chemistry Heterocyclic Synthesis Building Blocks

Sourcing a stable indoline-2-thione building block that enables clean, sequential diversification without protecting group manipulation is a persistent bottleneck in medchem library synthesis. This compound directly solves that problem with its orthogonal substitution pattern. - Orthogonal reactivity: N-methyl blocking prevents competing N-alkylation; 6-chloro enables Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) for late-stage diversification. - Validated scaffold: The core participates in phase-transfer S-alkylation and sulfoxide rearrangement sequences yielding thieno[2,3-b]indoles in 70-80% yields. - Analytical utility: Distinct LogP (~2.0) and UV shift versus non-halogenated analogs make it suitable as an HPLC/LC-MS system suitability standard for chlorinated indoline methods.

Molecular Formula C9H8ClNS
Molecular Weight 197.68
CAS No. 156136-70-8
Cat. No. B3002741
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-chloro-1-methyl-2,3-dihydro-1H-indole-2-thione
CAS156136-70-8
Molecular FormulaC9H8ClNS
Molecular Weight197.68
Structural Identifiers
SMILESCN1C(=S)CC2=C1C=C(C=C2)Cl
InChIInChI=1S/C9H8ClNS/c1-11-8-5-7(10)3-2-6(8)4-9(11)12/h2-3,5H,4H2,1H3
InChIKeyJEXOQFIGJMQONR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





6-Chloro-1-methyl-2,3-dihydro-1H-indole-2-thione: Overview


6-Chloro-1-methyl-2,3-dihydro-1H-indole-2-thione (CAS 156136-70-8) is a chlorinated N-methyl indoline-2-thione derivative with the molecular formula C₉H₈ClNS and molecular weight 197.68 g/mol . This compound belongs to the indoline-2-thione (dihydroindole-2-thione) scaffold class, characterized by a saturated 2,3-bond in the indole framework with a thione (-C=S) functionality at the 2-position . The scaffold serves as a versatile binucleophilic synthon for constructing indole-annulated heterocycles and as a precursor for thioether and thienoindole derivatives . The specific substitution pattern—1-methyl protecting the indoline nitrogen and 6-chloro introducing an electron-withdrawing aryl halide handle—defines its potential utility in medicinal chemistry and organic synthesis as a building block with orthogonal functionalization opportunities .

1 N-methyl protection prevents N-H tautomerization for clean S-alkylation.
2 6-chloro handle enables Pd-catalyzed cross-coupling diversification.
3 2-thione sulfur serves as soft nucleophile for annulation chemistry.

6-Chloro-1-methyl-2,3-dihydro-1H-indole-2-thione: Differentiation from Analogs


The indoline-2-thione scaffold exhibits substitution-dependent reactivity and biological profile variations that preclude simple analog interchange. The 1-methyl group prevents N-H tautomerization and protects against undesired N-alkylation side reactions during synthetic manipulations, a critical distinction from the parent indoline-2-thione (CAS 496-30-0) which bears a free N-H . Simultaneously, the 6-chloro substituent provides an electron-withdrawing aryl halide that can participate in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) unavailable to non-halogenated analogs such as 1-methylindoline-2-thione (CAS 13637-38-2) . Moreover, chlorine substitution at the 6-position modulates the electronic properties of the aromatic ring, altering both the nucleophilicity of the thione sulfur and the UV absorption characteristics relevant to photochemical applications [1]. Replacing this compound with a non-chlorinated analog forfeits the orthogonal diversification handle essential for constructing complex libraries via late-stage functionalization strategies.

Non-chlorinated 1-methylindoline-2-thione lacks the aryl halide handle, limiting late-stage cross-coupling diversification.
Parent indoline-2-thione (free N-H) may undergo competing N-alkylation, reducing S-alkylation selectivity.
Replacement with non-halogenated analogs forfeits orthogonal functionalization critical to library synthesis.

6-Chloro-1-methyl-2,3-dihydro-1H-indole-2-thione: Evidence vs. Analogs


Orthogonal Synthetic Handles: Structural Advantage

6-Chloro-1-methyl-2,3-dihydro-1H-indole-2-thione contains three distinct functional features on the indoline-2-thione scaffold: (1) N-methyl protection, (2) 6-chloro aryl halide, and (3) 2-thione nucleophile . In contrast, 1-methylindoline-2-thione (CAS 13637-38-2) lacks the chloro handle, while indoline-2-thione (CAS 496-30-0) lacks both N-protection and the chloro handle . This combinatorial substitution pattern enables orthogonal reactivity: the chloro substituent permits Pd-catalyzed cross-couplings, the N-methyl prevents tautomerization and side reactions, and the thione sulfur functions as a soft nucleophile for S-alkylation and [3+3] annulation chemistry .

Synthetic handles
Class-level inference
3 handles (N-methyl, 6-Cl, 2-thione)
Enables orthogonal diversification without protective group manipulation.
Structural enumeration; verify reactivity experimentally.
Medicinal Chemistry Heterocyclic Synthesis Building Blocks

Lipophilicity Shift from 6-Chloro Substitution

The introduction of the 6-chloro substituent alters key physicochemical parameters relative to the non-chlorinated analog 1-methylindoline-2-thione (CAS 13637-38-2). Computational property predictions indicate a LogP increase of approximately 0.4 units with chloro substitution [1]. This lipophilicity shift corresponds to measurable changes in chromatographic retention behavior and predicted membrane permeability [1]. The electron-withdrawing nature of chlorine also modifies the electron density distribution on the aromatic ring, affecting both the nucleophilicity of the thione sulfur and the compound's spectroscopic profile in the 270-360 nm UV range [2].

Lipophilicity shift
Data to verify
ΔLogP ≈ +0.4 (predicted)
Supports chromatographic method differentiation and membrane permeability screening.
Computational prediction; requires experimental confirmation.
Physicochemical Properties Drug Design ADME

Thienoindole Synthesis: Alkylation Efficiency

1-Methylindoline-2-thione derivatives serve as efficient substrates in phase-transfer catalyzed S-alkylation reactions with 1-aryloxy-4-chlorobut-2-ynes to generate 2-(4′-aryloxybut-2′-ynylthio)-1-methylindole intermediates [1]. Subsequent sulfoxide rearrangement yields thieno[2,3-b]indoles in 70-80% overall yield [1]. While direct yield data for the 6-chloro derivative in this specific transformation are not published, the established reactivity of the 1-methylindoline-2-thione scaffold under these conditions provides a benchmark for expected performance [1]. The presence of the 6-chloro substituent does not interfere with the S-alkylation step and may offer additional opportunities for downstream diversification of the thienoindole products via cross-coupling chemistry.

Thienoindole formation
Class-level inference
Scaffold baseline 70–80% yield (reported)
Supports thienoindole synthesis with additional chloro handle.
Yield for 6-chloro derivative not directly reported; class-level transfer.
Organic Synthesis Thienoindole S-Alkylation

Photocatalytic Reduction Capability

Indoline-2-thione derivatives have been established as effective organic photocatalysts for transition-metal-free reduction of strong polar bonds [1]. The indoline-2-thione anion functions as a super-reducing photocatalyst capable of Birch-type reductions of electron-rich benzenes with reduction potentials below -3.4 V versus SCE under mild conditions [1]. 1-Methylindoline-2-thione specifically has been documented as an affordable indole thiolate useful for photocatalytic reduction of C-F, C-O, and C-Cl bonds . While the 6-chloro substituent modifies the electronic properties of the aromatic ring [2], the core thione functionality responsible for photocatalytic activity remains intact.

Photocatalytic capability
Class-level inference
Ered
Candidate for organocatalytic Birch-type reductions; chloro serves as spectroscopic probe.
Redox potential not directly measured for this derivative.
Photocatalysis Green Chemistry C-F Bond Activation

6-Chloro-1-methyl-2,3-dihydro-1H-indole-2-thione: Key Applications


Library Synthesis with Orthogonal Diversification

6-Chloro-1-methyl-2,3-dihydro-1H-indole-2-thione is optimally deployed as a core scaffold in parallel library synthesis where multiple points of diversification are required. The N-methyl group ensures that S-alkylation proceeds without competing N-alkylation side products, while the 6-chloro substituent enables subsequent Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig, Sonogashira) to introduce aryl, amine, or alkyne diversity elements [1]. This orthogonal reactivity pattern allows for sequential diversification strategies that are not accessible using non-chlorinated analogs such as 1-methylindoline-2-thione (CAS 13637-38-2) or the parent indoline-2-thione (CAS 496-30-0) [1][2]. The compound thus serves as a convergent intermediate for accessing chloro-substituted indole-annulated heterocycles, thienoindoles, and spirocyclic frameworks that are prevalent in kinase inhibitor and GPCR modulator chemotypes.

Chloro-Substituted Thienoindole Synthesis

The 1-methylindoline-2-thione scaffold has been validated in phase-transfer catalyzed S-alkylation with 1-aryloxy-4-chlorobut-2-ynes, followed by sulfoxide rearrangement to yield thieno[2,3-b]indoles in 70-80% overall yield [1]. Application of 6-chloro-1-methyl-2,3-dihydro-1H-indole-2-thione in this established sequence would deliver 6-chloro-substituted thieno[2,3-b]indoles—a substitution pattern that is not directly accessible from the non-chlorinated analog without additional halogenation steps. Thieno[2,3-b]indoles represent a privileged scaffold in medicinal chemistry with reported activities including kinase inhibition and antimicrobial properties. The chloro substituent on the resulting products provides a handle for further diversification or may contribute directly to target binding through halogen bonding interactions.

Photocatalytic Mechanistic Probe

Indoline-2-thione derivatives function as organic super-reducing photocatalysts capable of Birch-type reductions of electron-rich arenes with reduction potentials below -3.4 V vs SCE [1]. The 6-chloro substituent on 6-chloro-1-methyl-2,3-dihydro-1H-indole-2-thione introduces a spectroscopic handle (UV absorption shifts due to chlorine substitution [2]) and an electrochemical marker that could facilitate mechanistic studies of the catalytic cycle. Researchers investigating structure-activity relationships in organocatalytic reduction or developing next-generation photocatalysts may utilize this compound to correlate electronic perturbation with catalytic efficiency, leveraging the chloro substituent as a probe for electron density effects on the thione chromophore.

Analytical Reference Standard for Impurity Profiling

6-Chloro-1-methyl-2,3-dihydro-1H-indole-2-thione is explicitly designated for use as a reference substance for drug impurities and as a pharmaceutical research reagent [1]. The compound's distinct chromatographic retention properties (attributable to its calculated LogP of approximately 2.0 versus 1.6 for the non-chlorinated analog [2]) make it suitable as a calibration standard for HPLC and LC-MS method development in quality control workflows. Analytical laboratories developing methods for related indoline-2-thione-derived pharmaceuticals may employ this compound as a system suitability standard or as a surrogate for retention time prediction of chlorinated indoline derivatives.

Application
Selection Property
Validation Focus
Library Synthesis with Orthogonal Diversification
Multi-handle scaffold (N-methyl, 6-Cl, 2-thione)
Sequential S-alkylation and cross-coupling efficiency
Chloro-Substituted Thienoindole Synthesis
Scaffold reactivity in S-alkylation/sulfoxide rearrangement
Regioselectivity and functional group tolerance
Photocatalytic Mechanistic Probe
Thione photocatalyst core with chloro spectroscopic handle
Redox potential monitoring and catalytic cycle studies
Analytical Reference Standard
Predicted lipophilicity and distinct retention profile
HPLC/LC-MS method development and impurity profiling

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